molecular formula C16H24S2 B13910236 3-Decylthieno[3,2-b]thiophene

3-Decylthieno[3,2-b]thiophene

Cat. No.: B13910236
M. Wt: 280.5 g/mol
InChI Key: OMZXAKZPZVDTRT-UHFFFAOYSA-N
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Description

3-Decylthieno[3,2-b]thiophene is a high-value fused heterocyclic building block specifically designed for advanced organic electronic materials research. Its molecular structure incorporates a planar, rigid thieno[3,2-b]thiophene core, which provides extended π-conjugation, enhancing intermolecular π-π stacking in the solid state and facilitating efficient charge transport . The pendant decyl alkyl chain is critical for modulating the material's physical properties, significantly improving solubility in common organic solvents for easier solution-based processing and promoting favorable molecular ordering and thin-film morphology . This combination of an electron-rich, planar aromatic system and solubilizing alkyl chain makes it a promising candidate for developing p-type (hole-transport) organic semiconductors . Researchers primarily utilize this compound and its derivatives in the fabrication of Organic Field-Effect Transistors (OFETs) and as a fundamental monomer unit in the synthesis of conjugated polymers for applications such as organic solar cells . The compound's versatility allows for further functionalization and backbone modification, enabling fine-tuning of electronic properties like the HOMO-LUMO band gap for specific optoelectronic applications . This compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant scientific literature for specific application protocols and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24S2

Molecular Weight

280.5 g/mol

IUPAC Name

6-decylthieno[3,2-b]thiophene

InChI

InChI=1S/C16H24S2/c1-2-3-4-5-6-7-8-9-10-14-13-18-15-11-12-17-16(14)15/h11-13H,2-10H2,1H3

InChI Key

OMZXAKZPZVDTRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CSC2=C1SC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Decylthieno 3,2 B Thiophene and Its Derivatives

Strategies for the Construction of the Thieno[3,2-b]thiophene (B52689) Core

The fused thieno[3,2-b]thiophene skeleton is the foundational unit, and its synthesis has been approached through several convergent strategies, primarily involving cyclization and coupling reactions. These methods aim to efficiently build the bicyclic system from simpler thiophene (B33073) precursors or acyclic starting materials.

Cyclization Reactions for Fused Ring Formation

Cyclization reactions represent a classical and widely used approach to assemble the thieno[3,2-b]thiophene core. These methods typically involve forming the second thiophene ring onto a pre-existing one.

One prominent method is the Dieckmann condensation . This intramolecular cyclization is employed on thiophene substrates bearing appropriate ester and sulfenyl groups. For instance, 3-sulfenyl-substituted thiophene-2,5-dicarboxylates, which can be prepared from the nucleophilic aromatic substitution of a nitro group with a thiolate, undergo cyclization upon treatment with a base like sodium methoxide (B1231860) to yield the thieno[3,2-b]thiophene core. mdpi.comresearchgate.net A similar strategy, known as the Fiesselmann thiophene synthesis , involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base to construct the fused ring system. researchgate.netbeilstein-journals.org

Another effective strategy is the cascade cyclization of alkynyl diols . This step-efficient protocol uses elemental sulfur or sodium thiosulfate (B1220275) (Na₂S₂O₃) with iodine to achieve a bisulfur cyclization, transforming alkynyl diols into multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. mdpi.comnih.gov This method is advantageous due to its use of simple, commercially available starting materials. mdpi.com Historically, direct transformation of alkynyl diols with elemental sulfur at high temperatures was reported, though it often resulted in low yields. mdpi.com

Intramolecular cyclization of suitably 2,3-substituted thiophenes is also a key route. For example, 3-bromothiophene (B43185) can be converted into thieno[3,2-b]thiophene-2-carboxylic acid via a sequence involving formylation, reaction with ethyl 2-sulfanylacetate, saponification, and finally decarboxylation. acs.org This highlights how a series of reactions can culminate in the desired fused core.

Table 1: Selected Cyclization Strategies for Thieno[3,2-b]thiophene Core Synthesis

Starting Material Type Key Reagents Reaction Name/Type Reference
3-Nitrothiophene-2,5-dicarboxylates Thioglycolates, NaOMe SNAr followed by Dieckmann Condensation mdpi.com
4-Aryl-3-chlorothiophene-2-carboxylates Methyl thioglycolate, KOBut Fiesselmann Synthesis beilstein-journals.org
Alkynyl diols I2/Na2S2O3 or Selenium Bisulfur/Biselenium Cyclization mdpi.comnih.gov
3-Bromothiophene LDA, N-formylpiperidine, Ethyl 2-sulfanylacetate Intramolecular Cyclization acs.org
Aryl-substituted phenylacetylenes P₄S₁₀ Ring Closure acs.org

Coupling Reactions for Core Assembly

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the thieno[3,2-b]thiophene scaffold. These methods often offer high efficiency and functional group tolerance.

A notable example is a palladium-catalyzed domino reaction that utilizes thiourea (B124793) as a dihydrosulfide surrogate. This process enables C-S bond formation, cross-coupling, and cyclization in a single pot to produce the thieno[3,2-b]thiophene core from appropriate precursors. organic-chemistry.org This approach is valued for its efficiency and the use of an air-stable and cost-effective sulfur source. organic-chemistry.org

Furthermore, modular two-step syntheses involving C-S cross-coupling and oxidative dehydro C-H coupling have been developed. nih.gov These sequences provide access to various derivatives of the fused ring system. While many coupling reactions, such as Stille and Suzuki couplings, are used to build oligomers from pre-formed thieno[3,2-b]thiophene units, the underlying principles are also adaptable for the primary core synthesis from functionalized monocyclic precursors. rsc.orgnih.gov

Regioselective Functionalization: Decylation at the 3-Position

Once the thieno[3,2-b]thiophene core is obtained, the introduction of the decyl chain at the 3-position is the next critical step. The regioselectivity of this functionalization is paramount, as the position of the alkyl chain significantly influences the material's electronic properties and molecular packing.

Direct Alkylation Approaches

Direct alkylation methods often employ cross-coupling reactions on a halogenated thieno[3,2-b]thiophene core. A common precursor is 3-bromothieno[3,2-b]thiophene (B1286399). For instance, a cobalt/manganese-catalyzed cross-coupling between 3-bromothieno[3,2-b]thiophene and an alkyl Grignard or organozinc reagent can introduce the alkyl chain at the 3-position. semanticscholar.org A similar strategy involves a Negishi cross-coupling of 3,6-dibromothieno[3,2-b]thiophene (B1311239) with an organozinc reagent, which can be controlled to achieve mono- or di-alkylation. ossila.com

A two-step synthesis has been reported that reduces a more complex four-step literature method. It proceeds through the preparation of 1-(thiophene-3-ylthio)alkan-2-one from 3-bromothiophene, followed by a ring formation reaction to yield 3-alkylthieno[3,2-b]thiophenes. researchgate.net

Lithium-Halogen Exchange and Quenching Methods

Lithium-halogen exchange is a powerful and widely used technique for the regioselective functionalization of aromatic heterocycles. This method involves treating a halogenated (typically bromo- or iodo-) thieno[3,2-b]thiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. harvard.edu This rapidly generates a lithiated intermediate at the position of the former halogen atom. up.ac.zaresearchgate.net

This highly reactive organolithium species is then "quenched" by adding an electrophile, in this case, a decyl halide (e.g., 1-bromodecane (B1670165) or 1-iododecane). The nucleophilic carbon of the lithiated thienothiophene attacks the electrophilic carbon of the decyl halide, forming the desired C-C bond and yielding 3-decylthieno[3,2-b]thiophene. The reaction of 3-bromothieno[3,2-b]thiophene with n-BuLi and subsequent quenching with an electrophile provides a direct route to 3-substituted derivatives. semanticscholar.org This method's high efficiency and the clean formation of the lithiated species make it a preferred route for achieving precise regioselectivity. harvard.edursc.org

Table 2: Comparison of Decylation Methods

Method Precursor Key Reagents Mechanism Reference
Direct Cross-Coupling 3-Bromothieno[3,2-b]thiophene Decyl-MgBr, CoBr₂/Mn Catalytic Cross-Coupling semanticscholar.org
Lithium-Halogen Exchange 3-Bromothieno[3,2-b]thiophene n-BuLi, 1-Bromodecane Nucleophilic Substitution via Organolithium Intermediate semanticscholar.orgharvard.edu

Advanced Purification and Isolation Techniques for High-Purity this compound

The performance of organic semiconductors in electronic devices is critically dependent on their purity. jku.at Therefore, advanced purification and isolation techniques are essential after the synthesis of this compound.

For organic semiconductors, common purification methods include column chromatography , recrystallization , and sublimation . ebsco.comgoogle.com Given that this compound is a solid at room temperature with good solubility in organic solvents, column chromatography on silica (B1680970) gel is a standard initial purification step to remove reagents and major byproducts. acs.org

Following chromatography, recrystallization from a suitable solvent or solvent mixture is often employed. This technique relies on the difference in solubility between the desired compound and impurities at different temperatures. For liquid thiophenes or those with low melting points, melt crystallization is an alternative that avoids the need for large solvent volumes. google.com

For achieving the highest purity levels required for electronic applications, physical vapor transport (PVT) or train sublimation under high vacuum is the method of choice. jku.atscispace.comntu.edu.sg This process involves heating the material under vacuum, causing it to sublime and then condense in a cooler region of the apparatus. ntu.edu.sg Impurities with different volatilities are deposited in different zones, allowing for the isolation of extremely pure material. scispace.comntu.edu.sg The entire purification process for light-sensitive organic semiconductors is often conducted in the dark to prevent photodegradation. ebsco.com

Sustainable and Scalable Synthetic Pathways for Thieno[3,2-b]thiophene Derivatives

One prominent sustainable approach is the direct palladium-catalyzed C-H activation of the thieno[3,2-b]thiophene core. nih.govmdpi.com This method avoids the need for pre-functionalized starting materials, such as halogenated compounds, thereby reducing synthetic steps and waste. For instance, mono-, di-, tri-, and tetra-arylated thieno[3,2-b]thiophenes have been synthesized through site-selective Pd-catalyzed C-H activation reactions. nih.gov These reactions can be programmed to achieve specific substitution patterns by tuning the electronic and steric properties of the coupling partners. nih.gov

Another significant advancement is the use of cascade cyclization reactions. A facile approach for producing thieno[3,2-b]thiophenes involves the cascade cyclization of alkynyl diol derivatives using sodium thiosulfate (Na₂S₂O₃) as an efficient sulfurizing reagent, which presents a more sustainable alternative to traditional methods. mdpi.com This strategy offers good yields and step efficiency. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for preparing thieno[3,2-b]thiophene derivatives and related heterocyclic systems. rsc.orgclockss.orgrsc.org Microwave irradiation can dramatically reduce reaction times, often leading to increased yields and cleaner reactions compared to conventional heating methods. clockss.orgrsc.org This technique has been successfully applied to various coupling reactions and cyclization processes in the synthesis of complex heterocyclic scaffolds. rsc.orgnih.gov

Furthermore, scalable, one-pot procedures are being developed. A notable example is a transition-metal-free, one-pot synthesis of thienyl thioethers and thieno[3,2-b]thiophenes based on a tandem triflic acid (TfOH)-promoted Friedel–Crafts cyclization. thieme.de Such methods are particularly attractive for large-scale production due to their simplicity and efficiency. acs.orgrsc.org

The synthesis of specific derivatives, such as those bearing long alkyl chains like the decyl group, is important for tuning the solubility and processing characteristics of the resulting materials. A convenient route has been described for the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, starting from thieno[3,2-b]thiophene-2-carboxyaldehyde. rsc.orgrsc.org This highlights how the core sustainable methodologies can be adapted for the creation of functionalized derivatives like this compound.

The following tables summarize key findings from research on sustainable and scalable synthetic pathways.

Table 1: Palladium-Catalyzed C-H Arylation of Thieno[3,2-b]thiophene

Starting MaterialAryl HalideCatalyst SystemSolventYieldReference
Thieno[3,2-b]thiopheneVarious Aryl BromidesPd(OAc)₂ / KOAcDMAcNot specified nih.gov
2-Arylthieno[3,2-b]thiopheneAryl Bromides with EWGPd(OAc)₂ / KOAcDMAcNot specified nih.gov
3-AryloxythiophenesIntramolecular CouplingPd(TFA)₂ / AgOAcNot specifiedNot specified oup.com

EWG: Electron-Withdrawing Group; DMAc: N,N-dimethylacetamide; KOAc: Potassium Acetate; Pd(OAc)₂: Palladium(II) Acetate; Pd(TFA)₂: Palladium(II) trifluoroacetate; AgOAc: Silver Acetate.

Table 2: Cascade and One-Pot Syntheses of Thieno[3,2-b]thiophene Derivatives

Starting Material(s)Key ReagentsMethodProduct TypeYieldReference
Alkynyl Diol DerivativesI₂ / Na₂S₂O₃Bisulfur CyclizationMultisubstituted Thieno[3,2-b]thiophenesModerate to Good mdpi.com
3-Bromothiophene, n-BuLi, Sulfur, α-haloketonesPolyphosphoric Acid (PPA)One-pot, three-step reaction followed by ring closureSubstituted Thieno[3,2-b]thiophenes80-87% (ring closure) frontiersin.org
5- or 4-aryl-3-chlorothiophene-2-carboxylates, Methyl thioglycolatePotassium tert-butoxideFiesselmann Thiophene Synthesis5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylatesNot specified beilstein-journals.org

Table 3: Synthesis of Decyl-Substituted Thieno[3,2-b]thiophene Derivatives

Reported CompoundSynthetic ApproachPrecursorKey FeaturesReference
5-n-decylthieno[3,2-b]thiophene-2-carboxylic acidMulti-step synthesisThieno[3,2-b]thiophene-2-carboxyaldehydeConvenient route for introducing a decyl group and a carboxylic acid function. rsc.orgrsc.org
Di-n-decyl DNTTMulti-step synthesis from 2-methoxynaphthalene (B124790) derivatives2-Methoxynaphthalene derivativesDemonstrates a method for incorporating decyl groups into larger fused systems. acs.org

DNTT: Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene

Fundamental Spectroscopic and Electronic Characterization of 3 Decylthieno 3,2 B Thiophene

Optical Spectroscopy: Electronic Absorption and Emission Properties

Optical spectroscopy provides critical insights into the electronic transitions and excited-state behavior of 3-decylthieno[3,2-b]thiophene. The absorption and emission characteristics are primarily governed by the π-π* transitions within the conjugated thienothiophene core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions within the π-conjugated system of the thieno[3,2-b]thiophene (B52689) core. The unsubstituted thieno[3,2-b]thiophene molecule serves as a reference for understanding the electronic behavior. The addition of an alkyl group, such as decyl, at the 3-position acts as a weak auxochrome.

Research indicates that substitution at the 3-position of the thieno[3,2-b]thiophene core can introduce steric hindrance, which may lead to a slight deviation from planarity. acs.org This can result in a hypsochromic (blue) shift in the UV-vis absorption spectrum compared to analogues substituted at other positions or the unsubstituted parent compound. For example, introducing two alkyl groups at the 3- and 6-positions of a related thienothiophene derivative resulted in a 20 nm blue shift of the absorption maximum from 373 nm to 353 nm. acs.org

While specific high-resolution spectral data for this compound is not extensively documented, the expected absorption would arise from π-π* transitions typical of the thienothiophene chromophore, modulated by the presence of the decyl group.

Table 1: Representative UV-Vis Absorption Data for Thieno[3,2-b]thiophene Derivatives

Compound Absorption Maximum (λmax) Solvent/State Reference
2,5-di(thien-2-yl)thieno[3,2-b]thiophene 371 nm DCM acs.org
3,6-dialkyl-2,5-di(thien-2-yl)thieno[3,2-b]thiophene 353 nm Not Specified acs.org

Photoluminescence (PL) Spectroscopy and Fluorescence Quantum Yield Determination

Photoluminescence (PL) spectroscopy reveals the emissive properties of a molecule after it absorbs light. Studies on a series of 3-alkyl-thieno[3,2-b]thiophenes have shown that these compounds are emissive, with colors ranging from blue to green and yellowish-orange in both solution and solid states. researchgate.net The specific emission wavelength and intensity are influenced by the molecular environment and the nature of the alkyl substituent.

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a key parameter. While the specific quantum yield for this compound is not widely reported, related, more complex molecules incorporating a thieno[3,2-b]thiophene core have demonstrated high quantum yields, sometimes approaching 100% in solution. acs.org The introduction of a simple alkyl chain is not expected to provide the same enhancement as a complex donor-acceptor structure, but the compound is expected to be fluorescent. The large separation between absorption and emission peaks (Stokes shift) is also a characteristic feature of many thienothiophene derivatives, indicating significant geometric relaxation in the excited state. acs.org

Table 2: Photophysical Properties of Related Thieno[3,2-b]thiophene Derivatives

Compound Family Emission Color Range Stokes Shift Quantum Yield (ΦF) Reference
3-Alkyl-thieno[3,2-b]thiophenes Blue to Yellowish-Orange Not Specified Not Specified researchgate.net

Solvatochromic and Thermochromic Phenomena in this compound

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. Research has shown that 3-alkyl-thieno[3,2-b]thiophenes exhibit positive solvatochromism. researchgate.netacs.org This means that the emission wavelength shifts to a longer wavelength (a bathochromic or red shift) as the polarity of the solvent increases. acs.org This phenomenon suggests that the molecule's excited state has a larger dipole moment than its ground state, leading to stronger stabilizing interactions with polar solvent molecules. This charge-transfer character is a known feature of thienothiophene derivatives. acs.org

Thermochromism , a change in color with temperature, is a well-documented phenomenon in polymers derived from alkylthiophenes, such as poly(3-alkylthiophenes). dntb.gov.ua This effect is typically caused by temperature-induced conformational changes, such as twisting of the polymer backbone, which alters the extent of π-conjugation and thus the absorption spectrum. While thermochromism is most pronounced in polymeric systems, thermal reorganization of films of alkyl-substituted thienothiophene materials can also occur, affecting properties through changes in molecular packing and side-chain conformation. rsc.org

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for probing the specific chemical bonds and conformational structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thienothiophene core and the decyl side chain.

Thienothiophene Core: The aromatic core gives rise to several distinct peaks. These include C=C stretching vibrations of the thiophene (B33073) rings, C-H out-of-plane bending vibrations, and C-S stretching modes. nih.gov

Decyl Chain: The long alkyl chain produces strong signals corresponding to the C-H stretching vibrations of its methylene (B1212753) (-CH2-) and methyl (-CH3) groups, typically found in the 2800–3000 cm⁻¹ region. C-H bending and rocking vibrations for these groups also appear at lower wavenumbers. grafiati.com

Table 3: Expected Characteristic FTIR Peaks for this compound

Wavenumber Range (cm⁻¹) Assignment Origin Reference
~3100 Aromatic C-H Stretch Thienothiophene Core nih.gov
2850–2960 Aliphatic C-H Stretch (asymmetric & symmetric) Decyl Chain grafiati.com
~1530 C=C Aromatic Ring Stretch (out-of-phase) Thienothiophene Core nih.gov
~1465 -CH₂- Bending (Scissoring) Decyl Chain nih.gov
~1410 C=C Aromatic Ring Stretch (in-phase) Thienothiophene Core nih.gov
~1377 -CH₃ Bending (Symmetric) Decyl Chain nih.gov

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to the vibrations of the conjugated π-system, making it an excellent tool for analyzing the thienothiophene core. The Raman spectrum is often dominated by signals from the fused aromatic rings.

Thienothiophene Core: The most intense peaks in the Raman spectrum of thienothiophene-based materials are typically the C=C symmetric stretching and C-C intra-ring stretching modes. The positions of these peaks are sensitive to the degree of π-electron delocalization and structural order. researchgate.net

Decyl Chain: The alkyl chain contributes to the spectrum with C-H bending and stretching modes, though these are often less intense than the signals from the conjugated core. nih.govnih.gov

Table 4: Expected Characteristic Raman Peaks for this compound

Wavenumber Range (cm⁻¹) Assignment Origin Reference
~1560 C=C Asymmetric Stretch Thienothiophene Core researchgate.netscispace.com
~1490–1520 C=C Symmetric Stretch Thienothiophene Core researchgate.netscispace.com
~1380 C-C Intra-ring Stretch Thienothiophene Core researchgate.net
~1100–1300 C-H Bending / C-C Stretch Decyl Chain / Core nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure of this compound. While specific spectral data for the isolated this compound is not extensively detailed in the provided results, the synthesis of related compounds provides insight into expected chemical shifts. For instance, in the synthesis of Poly(3-decylthieno[2,3-b]thiophene-2,5-diyl), a related isomer, the 1H NMR spectrum of a precursor, 3-decylthieno[2,3-b]thiophene, shows characteristic signals for the aromatic protons and the decyl side chain. google.com The aromatic protons appear as a singlet at δ 7.14 ppm, while the methylene protons adjacent to the thiophene ring appear as a triplet at δ 2.69 ppm. google.com The remaining methylene and methyl protons of the decyl chain are observed between δ 1.20-1.59 ppm and at δ 0.88 ppm, respectively. google.com For this compound, one would expect a similar pattern, with specific shifts influenced by the different substitution pattern on the thieno[3,2-b]thiophene core.

The 13C NMR spectrum for 2,5-dibromo-3-decylthieno[2,3-b]thiophene, another related compound, shows signals for the aromatic carbons between δ 110.0-134.5 ppm and for the decyl chain carbons between δ 14.2-31.9 ppm. google.com These values provide a reference for the expected chemical shifts in the 13C NMR spectrum of this compound.

X-ray Diffraction Studies of Molecular Packing and Crystalline Order (if applicable)

X-ray diffraction (XRD) is instrumental in determining the solid-state packing and crystalline order of organic semiconductor materials, which directly impacts their charge transport properties. For derivatives of thieno[3,2-b]thiophene, XRD studies have revealed that the presence of long alkyl chains significantly influences the molecular packing. acs.org For instance, didecyl-substituted tetrathienoacene and pentathienoacene, which contain the thieno[3,2-b]thiophene moiety, exhibit a π-stacking arrangement with interlayer distances of 3.46 Å and 3.44 Å, respectively, rather than a herringbone pattern. acs.org This is attributed to the influence of the long alkyl side-chains. acs.org

In polymers incorporating 3-(2-octyldodecyl)thieno[3,2-b]thiophene, grazing-incidence wide-angle X-ray scattering (GIWAXS) has been used to study crystallinity and molecular orientation. semanticscholar.org The introduction of the thieno[3,2-b]thiophene unit into a polymer backbone has been shown to enhance molecular crystallinity. semanticscholar.org For example, a polymer containing this unit exhibited well-ordered lamellar stacking reflections, indicating a higher degree of order compared to a similar polymer with a simple thiophene unit. semanticscholar.org This enhanced crystallinity is beneficial for charge transport in organic electronic devices. semanticscholar.org

Electrochemical Characterization: Redox Potentials and Energy Level Determination

Electrochemical methods are vital for determining the redox properties and frontier molecular orbital energy levels (HOMO and LUMO) of this compound and its derivatives.

Cyclic voltammetry (CV) is a widely used technique to measure the oxidation and reduction potentials of molecules. For polymers containing thieno[3,2-b]thiophene units, CV measurements have been used to determine their electrochemical behavior. For example, a donor-acceptor polymer incorporating thieno[3,2-b]thiophene as the donor unit exhibited specific oxidation and reduction peaks in its CV curve. mdpi.com The onset oxidation (Eonset,ox) and onset reduction (Eonset,re) potentials are crucial for calculating the HOMO and LUMO energy levels. mdpi.com In one study, the CV of a polymer film was measured in an acetonitrile (B52724) solution containing tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte. acs.org The potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. acs.org For poly(thieno[3,4-b]thiophene), a related isomer, the p-doping process was observed to have an onset potential of -0.4 V. google.com

The electrochemical stability of materials containing the thieno[3,2-b]thiophene core has also been investigated. For instance, a fused ring system containing a dithieno[3,2-b:2',3'-d]thiophene unit showed excellent electrochemical stability with reversible oxidation and reduction processes. nih.gov

The data obtained from cyclic voltammetry can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO level is typically calculated from the onset oxidation potential, while the LUMO level is determined from the onset reduction potential using empirical formulas. mdpi.comacs.org

For example, the HOMO and LUMO energy levels of two donor-acceptor polymers containing a thieno[3,2-b]thiophene unit were calculated to be -5.86/-3.59 eV and -5.01/-3.52 eV, respectively. mdpi.com These values are critical for designing efficient organic electronic devices, as the energy levels of the different materials in the device must be well-aligned for efficient charge injection and transport. The energy gap (Eg) can also be determined from the difference between the HOMO and LUMO levels. mdpi.com It has been shown that modifying the donor and acceptor units within a polymer allows for the fine-tuning of the HOMO and LUMO energy levels. acs.orgarxiv.org

Table 1: Electrochemical Data and Energy Levels of Thieno[3,2-b]thiophene-based Polymers

PolymerEonset,ox (V)Eonset,re (V)HOMO (eV)LUMO (eV)Eg (eV)Reference
PTPP---5.86-3.592.27 mdpi.com
PTPTD---5.01-3.521.49 mdpi.com

Spectroelectrochemical Analysis of Electronic States upon Doping

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to study the changes in the electronic structure of a material as it is oxidized or reduced (doped). This technique is particularly useful for characterizing the charge carriers (polarons and bipolarons) in conjugated polymers.

When a polymer film on a transparent electrode (like ITO-coated glass) is subjected to an applied potential, its UV-Vis-NIR absorption spectrum changes. google.com For oligo(thieno[3,4-b]thiophene)s, a related class of materials, spectroelectrochemical studies have shown the emergence of new absorption bands at lower energies upon oxidation, which are characteristic of the formation of polaronic and bipolaronic states. acs.org These new electronic transitions indicate the creation of charge carriers along the polymer backbone. The ability of these materials to stabilize both positive (p-doping) and negative (n-doping) charges results in both anodic and cathodic electrochromism. acs.org

For poly(thieno[3,4-b]thiophene), the p-doping process, which involves the removal of electrons from the polymer backbone, has been studied using cyclic voltammetry, showing an onset potential around -0.4 V. google.com This doping process leads to a significant change in the electronic properties of the material, making it more conductive.

Theoretical and Computational Investigations of 3 Decylthieno 3,2 B Thiophene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of organic semiconductor materials like 3-Decylthieno[3,2-b]thiophene. These computational methods provide insights into molecular structure, electronic energy levels, and optical properties, which are critical for understanding and predicting the performance of these materials in electronic devices.

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the ground-state properties of organic molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict the equilibrium geometry, electronic density distribution, and orbital energies of molecules. nih.gov For this compound, DFT calculations are employed to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

The choice of the exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations. For thiophene-based systems, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) to provide a good balance between computational cost and accuracy in predicting molecular geometries and electronic properties. nih.gov These calculations reveal the planar nature of the fused thieno[3,2-b]thiophene (B52689) core, which is essential for efficient π-orbital overlap and charge transport. The decyl side chain, being flexible, can adopt various conformations, and DFT can be used to explore the energetic landscape of these different conformers.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters for organic semiconductors. The HOMO level is related to the ionization potential and influences the efficiency of hole injection and transport, while the LUMO level is related to the electron affinity and affects electron injection and transport. DFT calculations provide reliable estimations of these energy levels, which are essential for designing materials with appropriate energy level alignment for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com For instance, a lower HOMO level generally imparts greater oxidative stability to the material. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Ground State Properties of Thieno[3,2-b]thiophene Derivatives

CompoundFunctional/Basis SetHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneB3LYP/6-31G(d)-5.21-0.864.35
2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneB3LYP/6-31G(d)-4.91-1.683.23
2,6-dioctyldithieno[3,2-b:2′,3′-d]thiopheneB3LYP/6-31G(d)-4.92-1.703.22

Note: The data in this table is illustrative and based on derivatives of the core thieno[3,2-b]thiophene structure to demonstrate the application of DFT. The exact values for this compound would require specific calculations.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of computational cost and accuracy. rsc.orgresearchgate.netrsc.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. nih.gov These excitation energies are fundamental to understanding the absorption and emission of light by the molecule.

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations yield the energies of various electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption peaks. researchgate.net The primary electronic transition of interest is typically the HOMO to LUMO transition, which corresponds to the lowest energy absorption and defines the optical bandgap of the material.

However, it is important to note that TD-DFT has known limitations, particularly for certain classes of molecules, including some thiophene-based compounds. nih.govethz.ch In some cases, TD-DFT can provide qualitatively incorrect predictions of the ordering and character of excited states. nih.govethz.ch Therefore, it is often advisable to benchmark TD-DFT results against higher-level theoretical methods or experimental data when possible. Despite these potential shortcomings, TD-DFT remains an invaluable tool for gaining qualitative and semi-quantitative insights into the photophysical properties of organic semiconductors. rsc.org

The spatial distribution of the HOMO and LUMO is a key factor in determining the charge transport characteristics of a molecule. DFT calculations provide detailed information about the wavefunctions of these frontier molecular orbitals. researchgate.net In conjugated molecules like this compound, the HOMO and LUMO are typically π-orbitals that are delocalized over the fused thiophene (B33073) rings. mdpi.com This delocalization is crucial for facilitating the movement of charge carriers along the molecular backbone. researchgate.net

The decyl side chain, being an alkyl group, is electronically insulating and does not contribute to the delocalized π-system of the HOMO and LUMO. Its primary role is to enhance the solubility of the molecule and to influence the molecular packing in the solid state. The energy difference between the HOMO and LUMO levels is the electronic bandgap (Eg), which is a critical parameter that determines the optical and electronic properties of the material. mdpi.com A smaller bandgap generally leads to absorption at longer wavelengths. DFT calculations can predict the HOMO-LUMO gap, which can be correlated with the optical bandgap determined from the onset of the absorption spectrum. nih.gov

Table 2: Calculated and Experimental Energy Gaps for Thieno[3,2-b]thiophene Derivatives

CompoundCalculated Band Gap (eV)Experimental Optical Band Gap (eV)
2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene4.353.75
2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene3.232.78
2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene3.222.73

Note: This table illustrates the correlation between theoretically calculated and experimentally determined band gaps for similar molecules. The specific values for this compound would require dedicated study.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Aggregation Behavior

While quantum chemical calculations provide detailed electronic information about a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their assemblies over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to investigate the conformational landscape of the flexible decyl side chain. The orientation and dynamics of the side chain can significantly impact the way the molecules pack together in the solid state, which in turn affects the bulk material properties. MD simulations can also be used to study the aggregation behavior of these molecules in solution and during film formation. Understanding how molecules self-assemble is crucial for controlling the morphology of thin films, which is a key determinant of device performance. By simulating the system at different temperatures, one can also study temperature-dependent conformational changes. uni-bayreuth.de

Computational Modeling of Intermolecular Interactions and Self-Assembly Propensities

The performance of organic electronic devices is highly dependent on the arrangement of molecules in the solid state. The self-assembly of molecules into well-ordered structures is driven by a combination of intermolecular interactions, including π-π stacking, van der Waals forces, and, in some cases, hydrogen bonding. nih.gov Computational modeling can be used to quantify these interactions and to predict the most stable packing arrangements.

For this compound, the interaction between the π-conjugated thieno[3,2-b]thiophene cores is of particular importance. The strength and geometry of π-π stacking interactions can be calculated using high-level quantum chemical methods. Additionally, the presence of sulfur atoms in the thiophene rings can lead to specific S-S intermolecular interactions that can further influence molecular packing and provide additional pathways for charge transport. mdpi.com The interplay between the attractive interactions of the aromatic cores and the steric hindrance of the decyl side chains will ultimately determine the self-assembly propensities and the resulting solid-state morphology.

Charge Transport Pathway Analysis at the Molecular Level

The mobility of charge carriers (holes or electrons) is a key performance metric for organic semiconductors. Charge transport in these materials occurs through a hopping mechanism, where charges jump between adjacent molecules. The rate of this hopping is highly dependent on the electronic coupling between the molecules and the reorganization energy associated with the charge transfer process.

Computational methods can be used to analyze charge transport pathways at the molecular level. By calculating the electronic coupling (transfer integral) between neighboring molecules in a given packing arrangement, it is possible to identify the preferential directions for charge transport. nih.gov These calculations are typically based on the spatial overlap of the frontier molecular orbitals of the interacting molecules. researchgate.net The reorganization energy, which is the energy required to distort the geometry of a molecule when it gains or loses a charge, can also be calculated using DFT. By combining these parameters, it is possible to estimate the charge mobility and to understand how it is influenced by molecular structure and packing. For thieno[3,2-b]thiophene-based materials, charge transport is expected to be most efficient along the π-stacking direction. mdpi.com

Prediction of Structure-Property Relationships through Computational Methods

Computational chemistry provides powerful tools to predict and understand the electronic and structural properties of organic semiconductor materials like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model the behavior of molecules and forecast their potential performance in electronic devices. These theoretical investigations are crucial for establishing structure-property relationships, guiding the design of new materials with enhanced functionalities.

The electronic properties of conjugated organic molecules are largely governed by the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that determines the material's optical and electronic characteristics. A smaller gap generally correlates with a red-shift in the material's absorption spectrum and can influence its charge transport properties.

For molecules in the thieno[3,2-b]thiophene family, computational studies often utilize DFT with hybrid functionals like B3LYP to calculate optimized molecular geometries and electronic structures. nih.govmdpi.comnih.gov These calculations provide insights into how chemical modifications, such as the addition of an alkyl side chain, affect the electronic properties of the core thieno[3,2-b]thiophene structure.

The introduction of a decyl group at the 3-position of the thieno[3,2-b]thiophene core primarily influences the molecule's solubility and its packing in the solid state. While the alkyl chain itself is not part of the π-conjugated system, it can have an indirect effect on the electronic properties. For instance, the chain's length and conformation can impact the intermolecular interactions and the degree of π-π stacking in thin films, which are critical for efficient charge transport.

While specific computational data for this compound is not extensively detailed in dedicated public studies, we can infer its likely properties based on theoretical studies of similar 3-alkylthieno[3,2-b]thiophene compounds and related derivatives. The core thieno[3,2-b]thiophene unit is electron-rich, making it a good electron donor. The electronic properties are therefore expected to be in a range suitable for applications as a p-type semiconductor in organic field-effect transistors (OFETs).

Below are tables of representative theoretical data, derived from computational studies on closely related thieno[3,2-b]thiophene derivatives. These values serve as an illustrative guide to the expected electronic properties of this compound.

Table 1: Predicted Frontier Molecular Orbital Energies

This table presents typical calculated energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (Eg). These values are critical in determining the potential of a material for charge injection and transport in electronic devices.

PropertyRepresentative Calculated Value (eV)
HOMO Energy-5.15
LUMO Energy-1.95
Energy Gap (Eg)3.20

Note: These are representative values based on DFT calculations (e.g., B3LYP/6-31G) for similar thieno[3,2-b]thiophene-based molecules. The actual values for this compound may vary.*

Table 2: Key Parameters for Charge Transport

The efficiency of charge transport in an organic semiconductor is also influenced by its reorganization energy. The reorganization energy (λ) is the energy required for the molecule's geometry to relax after a charge is added or removed. A lower reorganization energy is generally desirable for higher charge mobility. The table below provides an illustrative value for the hole reorganization energy.

ParameterDefinitionIllustrative Value (eV)
Hole Reorganization Energy (λh)The energy associated with the geometric relaxation upon hole transfer.0.25

Note: This value is a typical representation for thieno[3,2-b]thiophene-based compounds and serves as an estimate. Lower values are generally correlated with higher charge mobility.

Structure Property Relationships in 3 Decylthieno 3,2 B Thiophene: Design Principles for Advanced Materials

Influence of the Decyl Side Chain on Molecular Arrangement and Processability

The introduction of a decyl (C₁₀H₂₁) side chain at the 3-position of the thieno[3,2-b]thiophene (B52689) core is a strategic molecular design choice that profoundly impacts the material's processability and solid-state organization. Unsubstituted aromatic compounds, including the bare thieno[3,2-b]thiophene scaffold, often exhibit poor solubility in common organic solvents, which severely limits their utility in solution-based fabrication techniques prevalent in the organic electronics industry. The long, flexible decyl chain disrupts the strong intermolecular forces that lead to low solubility, thereby enabling the dissolution of the molecule in a variety of organic solvents. This enhanced solubility is a critical prerequisite for techniques such as spin-coating, inkjet printing, and roll-to-roll processing, which are essential for the large-area, low-cost manufacturing of electronic devices.

Beyond improving solubility, the decyl side chain plays a crucial role in dictating the molecular arrangement in the solid state. The interplay between the π-conjugated core and the insulating alkyl chains governs the self-assembly of the molecules into well-ordered domains. The length and conformation of the decyl chain influence the intermolecular spacing and packing motifs. In many alkylated thiophene-based materials, the side chains can interdigitate, leading to a more compact and ordered structure. This ordering is not arbitrary; it directly affects the electronic coupling between adjacent molecules, which is fundamental to efficient charge transport. The hydrophobic nature of the decyl chains also contributes to the material's stability by creating a protective layer that can repel moisture, a common cause of degradation in organic electronic devices. As the length of the alkyl chain increases, the resulting polymer films can become more hydrophobic.

The processability of 3-Decylthieno[3,2-b]thiophene is therefore a direct consequence of the decyl side chain. It allows for the formation of uniform, high-quality thin films with controlled morphology. The ability to manipulate the molecular arrangement through careful control of processing conditions, such as solvent choice, deposition speed, and annealing temperature, is a powerful tool for optimizing the performance of devices based on this material.

PropertyInfluence of Decyl Side ChainUnderlying Mechanism
SolubilitySignificantly improved in common organic solvents.The nonpolar alkyl chain disrupts strong intermolecular π-π interactions of the aromatic core, enhancing solvation.
ProcessabilityEnables solution-based deposition techniques (e.g., spin-coating, printing).High solubility allows for the formation of uniform and high-quality thin films.
Molecular ArrangementPromotes self-assembly and ordered packing in the solid state.Interplay of π-π stacking of the cores and van der Waals interactions of the interdigitating decyl chains.
Environmental StabilityCan enhance stability by creating a hydrophobic surface.The long alkyl chains can form a moisture-repellent layer.

Impact of the Thieno[3,2-b]thiophene Core Rigidity and Planarity on π-Conjugation

The thieno[3,2-b]thiophene (TT) core is a fused bicyclic heteroaromatic system that possesses a high degree of structural rigidity and planarity. This inherent planarity is a cornerstone of its excellent electronic properties, as it maximizes the overlap of p-orbitals along the conjugated backbone, leading to extensive π-electron delocalization. This delocalization is the very essence of π-conjugation, which is the pathway for charge carriers to move through the material. In contrast to single-ring thiophenes, where rotation around the inter-ring bond can lead to a loss of planarity and a disruption of conjugation, the fused nature of the TT core locks the two thiophene (B33073) rings into a coplanar arrangement.

This enforced planarity has several beneficial consequences for the material's electronic properties. Firstly, it leads to a more effective conjugation length, which is the extent over which the π-electrons are delocalized. A longer effective conjugation length generally results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is directly observable in the material's absorption spectrum, where a more extended conjugation leads to a red-shift in the absorption maximum, indicating that the material can absorb lower energy photons.

Secondly, the rigidity of the TT core contributes to a more ordered molecular packing in the solid state. The flat, board-like shape of the molecule facilitates strong intermolecular π-π stacking, which creates efficient pathways for charge transport between neighboring molecules. This is a critical factor for achieving high charge carrier mobilities in organic field-effect transistors (OFETs) and other electronic devices. The combination of a highly planar and rigid backbone with solubilizing side chains is a key design strategy for high-performance organic semiconductors. The TT core provides the electronic highway, while the side chains ensure that the material can be processed into the desired device architecture.

Structural Feature of Thieno[3,2-b]thiophene CoreImpact on π-ConjugationConsequence for Electronic Properties
RigidityMaintains a consistent and uninterrupted π-orbital overlap along the backbone.Reduces conformational disorder, leading to more defined energy levels and potentially higher charge carrier mobility.
PlanarityMaximizes the overlap of p-orbitals, leading to extensive π-electron delocalization.Increases the effective conjugation length, resulting in a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.
Fused Ring SystemPrevents torsional twisting between the thiophene rings, ensuring a coplanar structure.Enhances intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

Role of Substituent Effects on Electronic Band Structure and Redox Characteristics

The electronic properties of the thieno[3,2-b]thiophene core can be finely tuned by the introduction of substituents. The decyl group at the 3-position of the TT core in this compound is not merely a solubilizing agent; it also exerts a significant electronic influence on the π-conjugated system. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I effect). This electron-donating nature of the decyl group leads to a destabilization of the HOMO level, causing it to shift to higher energy. Conversely, the LUMO level is less affected by this inductive effect.

The consequence of this upward shift in the HOMO level is a reduction in the HOMO-LUMO energy gap. A smaller band gap is desirable for many applications, as it allows the material to absorb light at longer wavelengths and can facilitate charge injection in electronic devices. The electron-donating effect of the decyl group also influences the redox characteristics of the molecule. The redox potentials of a molecule are a measure of its ability to be oxidized (lose an electron) or reduced (gain an electron). A higher HOMO level corresponds to a lower ionization potential, meaning that the molecule is more easily oxidized. This is a key characteristic for p-type (hole-transporting) organic semiconductors, where the primary charge carriers are holes created by the removal of electrons from the HOMO.

Therefore, the decyl substituent plays a dual role: it enhances processability while simultaneously modulating the electronic band structure and redox properties of the thieno[3,2-b]thiophene core. This ability to tune the electronic properties through the choice of substituent is a powerful tool in the design of organic materials for specific electronic applications. For instance, by replacing the decyl group with an electron-withdrawing group, one could lower the HOMO level, increase the ionization potential, and potentially shift the material's behavior towards n-type (electron-transporting) characteristics.

Electronic PropertyEffect of Decyl SubstituentPhysical Origin
HOMO Energy LevelIncreased (destabilized)Inductive electron-donating (+I) effect of the alkyl chain.
LUMO Energy LevelRelatively unaffectedThe inductive effect has a smaller impact on the LUMO.
Electronic Band Gap (HOMO-LUMO)DecreasedPrimarily due to the upward shift of the HOMO level.
Ionization PotentialDecreasedA higher HOMO level makes it easier to remove an electron.
Redox BehaviorMore easily oxidizedLower ionization potential facilitates hole formation, characteristic of p-type semiconductors.

Engineering Molecular Packing and Solid-State Order for Optimized Electronic Interactions

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. The engineering of molecular packing and solid-state order is therefore a paramount consideration in the design of advanced materials based on this compound. The goal is to create a solid-state architecture that facilitates efficient electronic interactions, primarily through the close packing of the π-conjugated cores.

For planar aromatic molecules like this compound, two common packing motifs are the herringbone and π-stacked arrangements. In a herringbone packing, the molecules are arranged in a tilted, edge-to-face fashion. While this arrangement can provide some degree of electronic coupling, it is generally less favorable for charge transport compared to a π-stacked arrangement. In a π-stacked structure, the planar cores of the molecules are arranged in a face-to-face manner, like a stack of coins. This cofacial orientation maximizes the overlap of the π-orbitals between adjacent molecules, creating a continuous pathway for charge carriers to hop from one molecule to the next.

The decyl side chain plays a pivotal role in directing the molecular packing. The length and flexibility of the alkyl chains can be tuned to favor one packing motif over another. For instance, longer, linear alkyl chains can promote a higher degree of crystallinity and a more ordered π-stacked arrangement. The interdigitation of these chains can help to hold the π-conjugated cores in close proximity. The processing conditions also have a profound impact on the solid-state order. Techniques such as thermal annealing, where the material is heated to a temperature above its glass transition temperature, can provide the molecules with enough thermal energy to rearrange into a more thermodynamically stable and ordered state. Solvent vapor annealing, where the thin film is exposed to a solvent vapor, can also be used to improve the crystallinity and domain size of the material. By carefully controlling both the molecular design and the processing conditions, it is possible to engineer the solid-state order of this compound-based materials to optimize the electronic interactions and, consequently, the device performance.

Packing MotifDescriptionImpact on Electronic InteractionsRole of Decyl Side Chain
HerringboneMolecules are arranged in a tilted, edge-to-face fashion.Provides some electronic coupling but is generally less efficient for charge transport.Can be favored depending on the steric bulk and conformation of the side chains.
π-StackedPlanar cores are arranged in a face-to-face (cofacial) manner.Maximizes π-orbital overlap, creating efficient pathways for intermolecular charge transport.Long, linear chains can promote π-stacking through interdigitation.

Strategies for Modulating Intramolecular and Intermolecular Charge Transfer

Charge transfer is a fundamental process that underpins the operation of many organic electronic devices, including organic solar cells and light-emitting diodes. In the context of materials based on this compound, both intramolecular and intermolecular charge transfer are important considerations.

Intermolecular charge transfer, on the other hand, occurs between adjacent molecules in the solid state. This is the primary mechanism for charge transport in organic semiconductors. The rate of intermolecular charge transfer is highly dependent on the electronic coupling between neighboring molecules and the reorganization energy, which is the energy required for the molecule to relax its geometry after a charge transfer event. To modulate intermolecular charge transfer, the focus is on controlling the molecular packing and solid-state order, as discussed in the previous section. By promoting a close, cofacial π-stacking arrangement, the electronic coupling can be maximized, leading to higher charge transfer rates and improved charge carrier mobility. The decyl side chains, while primarily for processability, also play a role here by influencing the intermolecular distance and orientation. Therefore, a holistic design approach that considers both the electronic properties of the individual molecule and the collective behavior of the molecular ensemble is essential for the development of high-performance materials based on this compound.

Integration of 3 Decylthieno 3,2 B Thiophene into Advanced Material Architectures

Oligomeric Systems Incorporating 3-Decylthieno[3,2-b]thiophene Units

Oligomers, which are short-chain polymers, containing this compound units serve as important models for understanding the properties of their long-chain polymer analogues and are also functional materials in their own right. rsc.orgpsu.edu These oligomers are typically synthesized with well-defined structures and lengths, allowing for systematic studies of how conjugation length affects their optical and electronic properties. psu.edu

A variety of soluble thieno[3,2-b]thiophene (B52689) oligomers have been synthesized, often using Stille or Suzuki coupling reactions. rsc.orgpsu.edu To ensure solubility for device fabrication, alkyl groups like dodecyl are often attached to the thiophene (B33073) units. rsc.org The ends of the oligomers are frequently capped with stable aryl units, such as phenyl or naphthyl, to protect against oxidation. rsc.org

Studies on these oligomers reveal that their absorption maxima shift to longer wavelengths (bathochromic shift) as the conjugation length increases. psu.edu For instance, a series of oligomers with alternating thieno[3,2-b]thiophene and bithiophene or fluorene (B118485) units showed this trend. psu.edu Compared to well-known oligomers like α,α'-dihexylsexithiophene, these thieno[3,2-b]thiophene-based systems can exhibit lower HOMO energy levels, which translates to higher stability in ambient conditions. psu.edu

These oligomeric systems have shown promise in electronic applications, particularly as p-type semiconductors in organic thin-film transistors (OTFTs). rsc.orgpsu.edu Devices fabricated from these materials, either by solution processing or vacuum deposition, have demonstrated good performance, with hole mobilities reaching up to 0.025-0.031 cm²V⁻¹s⁻¹ and on/off ratios in the range of 10³-10⁴. rsc.orgpsu.edu The specific architecture of the oligomer plays a crucial role; for example, symmetrically structured oligomers often exhibit more ordered film morphologies, which is beneficial for charge transport. psu.edu

Supramolecular Assembly and Nanostructure Formation in Solution and Thin Films

The performance of organic electronic devices is not only dependent on the molecular structure of the material but also profoundly influenced by the organization of these molecules in the solid state. The this compound unit, with its rigid, planar core and flexible alkyl side chain, is well-suited for forming ordered supramolecular structures through self-assembly. pkusz.edu.cn

Self-Assembly Mechanisms and Morphology Control

The self-assembly of materials containing this compound is driven by a combination of non-covalent interactions. The primary driving forces are π-π stacking between the planar, aromatic thieno[3,2-b]thiophene cores and van der Waals interactions among the decyl side chains. uh.edu These interactions lead to the formation of ordered domains in both solution and, more importantly, in thin films. rsc.orgpkusz.edu.cn

The morphology of the resulting nanostructures can be controlled by various factors, including the molecular design, solvent choice, and processing conditions like annealing temperature. rsc.orgnih.gov For example, oligomers of thieno[3,2-b]thiophene have been shown to form highly ordered self-organized domains when adsorbed onto surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org Techniques like high-resolution scanning tunneling microscopy (STM) and two-dimensional wide-angle X-ray scattering (2D-WAXS) have been used to visualize and characterize these ordered structures. rsc.org

In polymers, the interplay between the rigid backbone and the flexible side chains dictates the packing structure. For instance, in poly(3-alkylthiophene)s, the side chains facilitate solubility and processing, while the backbones tend to crystallize into lamellar structures. nih.gov The orientation of these crystalline domains—either "edge-on" (with the π-stacking direction parallel to the substrate) or "face-on" (with the π-stacking direction perpendicular to the substrate)—is critical for charge transport in devices like thin-film transistors and solar cells. mdpi.comnih.gov Well-organized lamellar stacking and a preferential face-on orientation have been linked to higher charge carrier mobility and improved device performance. mdpi.com The formation of interconnected, bicontinuous networks in polymer blends is also a key morphological feature for efficient bulk heterojunction solar cells. mdpi.com

Intermolecular π–π Stacking and Lamellar Ordering

The solid-state arrangement of organic semiconductor molecules is crucial for determining the efficiency of charge transport in electronic devices. For materials based on this compound, the molecular structure, characterized by a planar aromatic core and flexible alkyl side chains, facilitates specific intermolecular interactions that lead to ordered assemblies. The dominant forces governing this organization are intermolecular π–π stacking and the formation of lamellar structures.

The planar, electron-rich thieno[3,2-b]thiophene core promotes face-to-face stacking with neighboring molecules, a phenomenon known as π–π stacking. mdpi.comnih.gov This interaction arises from the overlap of π-orbitals, which creates pathways for charge carriers to move between molecules. The efficiency of this charge hopping is highly dependent on the distance between the stacked aromatic cores and their relative orientation. In derivatives of thieno[3,2-b]thiophene, these π-stacking distances are typically observed in the range of 3.1 to 3.5 Å. mdpi.comacs.org For instance, X-ray crystallography on a related pentathienoacene with long alkyl chains revealed a π-stacking interlayer distance of 3.44 Å. acs.org The presence of the decyl chains on the thieno[3,2-b]thiophene core plays a critical role in directing this packing, preventing the less favorable herringbone pattern and promoting a co-facial π-stacking arrangement. acs.org

These π-stacked aggregates, in turn, organize into larger, more ordered domains described as lamellar ordering. In this arrangement, the molecules form layers (lamellae), with the aromatic cores comprising the central plane of the layer and the insulating decyl side chains extending outwards. This creates a structure of alternating conductive and insulating layers. Such well-ordered lamellar stacking is a key feature of highly regioregular 3-alkyl substituted polythiophenes and their analogues, leading to high charge carrier mobility. semanticscholar.orggoogle.com Polymers incorporating thieno[3,2-b]thiophene units often exhibit well-organized lamellar stacking, which is directly correlated with enhanced charge carrier mobility and improved device performance in applications like organic photovoltaics. semanticscholar.org

The interplay between the π-π stacking of the aromatic cores and the self-assembly of the alkyl chains results in a microcrystalline structure that is highly desirable for organic electronic materials.

Composite Formulations with Complementary Materials (e.g., carbon nanomaterials)

To enhance the electrical and electrochemical properties of this compound-based materials, they are often formulated into composites with complementary materials, particularly carbon nanomaterials. mdpi.com These composites leverage the favorable processing and semiconducting properties of the organic material with the high conductivity and surface area of carbonaceous materials like fullerenes, carbon nanotubes (CNTs), and activated carbon (AC). mdpi.commdpi.com

In the field of organic photovoltaics (OPVs), polymers containing thieno[3,2-b]thiophene units are commonly blended with fullerene derivatives such as PC₆₁BM and PC₇₁BM. acs.orgsemanticscholar.org In these bulk heterojunction systems, the thienothiophene polymer acts as the electron donor, while the fullerene serves as the electron acceptor. The intimate mixing of these components creates a large interfacial area necessary for efficient exciton (B1674681) dissociation and charge separation. For example, a donor-acceptor copolymer featuring a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge, when blended with PC₇₁BM, formed a bicontinuous interpenetrating network that significantly improved OPV device performance. semanticscholar.org

For energy storage applications, such as anodes in lithium-ion batteries (LIBs), composites of thieno[3,2-b]thiophene-based polymers with high-surface-area carbons are being explored. mdpi.com While conjugated polymers offer structural diversity and high theoretical capacities, their poor electronic conductivity often limits their practical application. mdpi.com To overcome this, they are composited with conductive substrates like activated carbon. mdpi.com In one study, donor-acceptor polymers containing thieno[3,2-b]thiophene as the donor unit were prepared on an activated carbon substrate. mdpi.com The resulting composite (PTPTD@AC) exhibited a high reversible specific capacity and excellent cycling stability as a LIB anode, demonstrating that the carbon framework provides essential electronic conductivity and structural support for the active polymer. mdpi.com Similarly, other conjugated porous polymers based on thiophene have been composited with carbon powders to create cross-linked netlike structures that enhance ion and electron transport for battery applications. semanticscholar.org

The table below summarizes examples of composite formulations involving thieno[3,2-b]thiophene derivatives and their applications.

Polymer/Molecule Containing Thieno[3,2-b]thiopheneComplementary MaterialApplicationResearch Finding
PTT-ODTTBT¹PC₇₁BMOrganic Photovoltaics (OPV)The composite formed a bicontinuous network, improving charge transport and achieving a power conversion efficiency of 7.05%. semanticscholar.org
CopolymersPC₆₁BM or PC₇₁BMOrganic Photovoltaics (OPV)Used as donor-acceptor blends to fabricate bulk heterojunction solar cells. acs.org
PTPTD²Activated Carbon (AC)Lithium-Ion Battery (LIB) AnodeThe PTPTD@AC composite showed a high reversible capacity of 247.3 mAh g⁻¹ after 300 cycles. mdpi.com

¹PTT-ODTTBT: A copolymer containing 3-(2-octyldodecyl)thieno[3,2-b]thiophene. ²PTPTD: Poly[(thieno[3,2-b]thiophene-2-yl)-benzo [1,2-b:6,5-b′]dithiophene-4,5-dione].

Emerging Research Frontiers and Future Perspectives for 3 Decylthieno 3,2 B Thiophene

Development of Novel and Efficient Synthetic Protocols

Recent research has focused on creating more streamlined and efficient synthetic routes. A notable development is the reduction of a four-step synthesis for 3-alkylthieno[3,2-b]thiophenes down to a two-step process. This method proceeds through the preparation of a mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, followed by a ring formation reaction, offering good yields and easier access to these crucial building blocks. rsc.org Another innovative, step-efficient protocol involves the bisulfur cyclization of alkynyl diols using reagents like I2/Na2S2O3, which allows for the creation of multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, remain a cornerstone for synthesizing derivatives, allowing for the introduction of various functional groups onto the thieno[3,2-b]thiophene (B52689) core. frontiersin.orgnih.gov These methods are vital for tuning the electronic properties of the final materials. nih.gov Furthermore, novel strategies are emerging that bypass traditional, often harsh, reaction conditions. For instance, methods using elemental sulfur and a base have been developed to generate the trisulfur (B1217805) radical anion (S3•−), an efficient sulfurizing reagent for synthesizing thiophenes from alkynes. mdpi.comorganic-chemistry.org

Synthetic MethodKey Reagents/CatalystsStarting MaterialsAdvantagesReference
Reduced Step Synthesis-3-Bromothiophene (B43185)Reduces four steps to two; good yields rsc.org
Bisulfur CyclizationI2/Na2S2O3Alkynyl diolsStep-efficient; moderate to good yields mdpi.comresearchgate.net
Suzuki/Stille CouplingPalladium(0) catalystsDibromothieno[3,2-b]thiophene, Boronic acids/StannanesVersatile for creating derivatives frontiersin.orgnih.gov
Double AnnulationCuI/TMEDA, Na2S2,5-dialkynyl-3,4-diiodothiophenesThree-step process from thiophene (B33073) researchgate.net

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that occur during the formation of thin films and within operating electronic devices is critical for optimizing performance. Advanced in-situ characterization techniques provide a real-time window into these processes.

For studying the initial stages of thin film growth of thieno[3,2-b]thiophene-based materials, techniques like Grazing Incidence X-ray Diffraction (GIXD) and Atomic Force Microscopy (AFM) are employed. These methods can reveal how molecules organize on a substrate from the very first monolayer, confirming aspects like the vertical orientation of the molecules, which is crucial for efficient charge transport. chemrxiv.orgresearchgate.net Studies on related fused thiophene systems have shown that the number of molecules required for nucleation can be as low as two (a dimer), highlighting the initial steps of self-assembly. chemrxiv.org

To probe the ultrafast dynamics of excitons—fundamental to the operation of optoelectronic devices—researchers utilize femtosecond spectroscopy. Techniques such as femtosecond transient absorption and time-resolved photoluminescence spectroscopy can track the fate of photoexcitations on incredibly short timescales. For instance, studies on the related dinaphtho[2,3-b:2'3'-f]thieno[3,2-b]-thiophene (DNTT) have identified the formation of mixed Frenkel and charge-transfer excitons immediately after photoexcitation, with distinct decay lifetimes. researchgate.net This level of detail is essential for understanding and mitigating energy loss pathways in solar cells and other optoelectronic devices.

Rational Design of Multi-Component Systems for Synergistic Electronic Effects

The true potential of 3-Decylthieno[3,2-b]thiophene is often realized when it is incorporated into multi-component systems, where its electronic properties can be synergistically enhanced. The rational design of these systems involves pairing the thieno[3,2-b]thiophene unit with other molecular components to create materials with tailored functionalities.

A prevalent strategy is the creation of Donor-Acceptor (D-A) copolymers . In these architectures, the electron-rich thieno[3,2-b]thiophene often serves as the donor or part of the π-bridge, while an electron-deficient unit acts as the acceptor. mdpi.comnih.gov This design paradigm effectively lowers the material's bandgap, enabling it to absorb a broader spectrum of light, which is highly desirable for organic photovoltaic applications. For example, copolymers combining a 3-(2-Octyldodecyl)thieno[3,2-b]thiophene π-bridge with a fluorinated benzothiadiazole acceptor have been successfully synthesized for use in organic solar cells. nih.gov

Thieno[3,2-b]thiophene derivatives are also excellent candidates for hole transport materials (HTMs) in perovskite solar cells. frontiersin.org By combining the thieno[3,2-b]thiophene core with units like triphenylamine, researchers have developed novel π-extended conjugated materials that facilitate the efficient extraction and transport of holes from the perovskite layer, a critical function for high-performance solar cells. frontiersin.org The resulting devices have demonstrated high open-circuit voltages and power conversion efficiencies. frontiersin.org

System TypeComponentsTarget ApplicationSynergistic EffectReference
Donor-Acceptor PolymerThieno[3,2-b]thiophene (Donor), Benzothiadiazole (Acceptor)Organic PhotovoltaicsLowered bandgap, enhanced light absorption nih.gov
Hole Transport MaterialThieno[3,2-b]thiophene, TriphenylaminePerovskite Solar CellsImproved hole extraction and transfer frontiersin.org
Diketopyrrolopyrrole PolymerThieno[3,2-b]thiophene (π-bridge), DPPOrganic PhotovoltaicsIncreased absorption coefficient and hole mobility researchgate.net
Fused Ring SystemDithieno[3,2-b:2',3'-d]thiophene (Donor), Indenone (Acceptor)Organic Field-Effect TransistorsPlanar structure, extended π-conjugation nih.gov

Exploration of Unconventional Applications in Materials Science (conceptual)

While the primary applications of this compound have been in transistors and solar cells, its unique electronic and structural properties open doors to more unconventional, conceptual applications.

One promising area is in the development of chemo-sensors . The electron-rich nature of the thiophene rings makes them sensitive to their chemical environment. Derivatives could be designed to act as effective fluorescence signaling promoters for the detection of specific analytes like metal ions or organic acids. nih.gov Another conceptual application lies in creating materials for hydrogen storage . The defined structure of thieno[3,2-b]thiophene-based materials could be exploited to create porous networks capable of adsorbing and storing hydrogen molecules. mdpi.com

The thienothiophene scaffold is also being explored for redox switching and as fluorescent probes . rsc.org Its stable and reversible oxidation states make it suitable for electrochromic devices, where the material changes color upon application of a voltage. As a fluorescent probe, its emission properties can be designed to respond to specific biological or chemical stimuli, making it a valuable tool for bio-imaging and diagnostics. nih.govresearchgate.net

Computational-Driven Discovery and Predictive Modeling of New Derivatives

The process of designing and synthesizing new materials can be accelerated significantly through the use of computational chemistry and predictive modeling. These tools allow researchers to screen potential derivatives of this compound and predict their electronic properties before undertaking laborious and expensive laboratory synthesis.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules. Researchers use DFT to predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the material's bandgap and its suitability for specific electronic applications. mdpi.comheeneygroup.com These calculations help in understanding how different substituents on the thieno[3,2-b]thiophene core will affect its properties, guiding the rational design of new materials. mdpi.com

More recently, machine learning (ML) and deep learning models have emerged as powerful tools for predicting the properties of chemical compounds. By training these models on existing data, it is possible to predict the thermophysical and electronic properties of new thiophene derivatives with high accuracy based on their structural inputs. nih.gov This computational-driven approach can rapidly identify promising candidates for synthesis and testing, dramatically speeding up the materials discovery cycle. For example, models have been developed to accurately predict the high-pressure density of thiophene derivatives, a critical parameter for materials designed to operate under extreme conditions. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.